molecular formula C16H17ClN4O3 B1444241 tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate CAS No. 1353500-63-6

tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No.: B1444241
CAS No.: 1353500-63-6
M. Wt: 348.78 g/mol
InChI Key: UNPPHWQJELGHCD-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H17ClN4O3 and its molecular weight is 348.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate (CAS: 1353500-63-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various pharmacological effects based on diverse sources.

  • Molecular Formula : C₁₆H₁₇ClN₄O₃
  • Molecular Weight : 348.79 g/mol
  • CAS Number : 1353500-63-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The pyrimidine and pyrrole moieties are known for their roles in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression and inflammation.
  • Receptor Modulation : It may act as a modulator of certain receptors involved in cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to tert-butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo have shown significant antitumor effects. A study highlighted that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Properties

There is evidence suggesting that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against standard strains such as Staphylococcus aureus and Escherichia coli. Initial findings suggest it may possess moderate antibacterial activity .

Case Studies and Research Findings

StudyFindings
Sharma et al. (2019)Demonstrated that pyrimidine derivatives exhibit potent inhibitory effects on tumor growth in vitro and in vivo models .
Faizan et al. (2022)Reported the synthesis of similar compounds showing significant anti-inflammatory activity through modulation of NF-kB signaling pathways .
MDPI Journal (2020)Evaluated the cytotoxic effects of related compounds against multiple cancer cell lines, finding IC50 values in the low micromolar range .

Properties

IUPAC Name

tert-butyl 2-(2-chloropyrimidin-4-yl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-16(2,3)24-15(23)21-7-5-10-9(13(21)22)8-12(19-10)11-4-6-18-14(17)20-11/h4,6,8,19H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPPHWQJELGHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(N2)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 2
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 4
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 5
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

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